molecular formula C20H31NO B039774 Deramciclane CAS No. 120444-71-5

Deramciclane

Cat. No.: B039774
CAS No.: 120444-71-5
M. Wt: 301.5 g/mol
InChI Key: QOBGWWQAMAPULA-RLLQIKCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deramciclane (EGIS-3886) is a novel anxiolytic compound under development as a non-benzodiazepine agent. Preclinical studies highlight its ability to modulate dopaminergic pathways without inducing significant motor impairment or dependence, distinguishing it from benzodiazepines . Pharmacokinetic studies in humans demonstrate dose-proportional exposure at steady-state (10–60 mg), a mean elimination half-life of 20–30 hours, and accumulation (~3-fold) during repeated dosing . However, this compound suffers from poor oral bioavailability (6–43% across species) due to extensive first-pass metabolism .

Preparation Methods

Granulation Techniques for Deramciclane-Fumarate Tablets

Wet Granulation Methodology

The primary method for preparing this compound-fumarate tablets involves wet granulation , which enhances compressibility and ensures uniform active ingredient distribution. Key steps include:

  • Preparation of Granulating Liquid :

    • A binder solution is created by dissolving povidone K30 (polyvinyl pyrrolidone) in purified water.

    • Microcrystalline cellulose (MCC) with an average particle size <30 µm (e.g., Prosolv No. 105) is dispersed into the solution .

    • Example ratio: 245 g povidone K30 + 245 g MCC in 1500 ml water .

  • Fluidized Bed Granulation :

    • This compound-fumarate (1470 g) is fluidized in a Glatt WSG 1 apparatus at 40°C air temperature.

    • The granulating liquid is sprayed onto the powder over 30 minutes, forming granules .

    • Granules are dried and sieved through a 1 mm mesh .

Direct Compression Limitations

Direct compression was initially explored but faced challenges:

  • This compound-fumarate exhibited poor flowability and required MCC with ≥90 µm particle size (e.g., Avicel PH-102) to achieve tablet hardness >40 N .

  • Formulations without disintegrants (e.g., sodium carboxymethyl cellulose) showed prolonged disintegration times (>30 minutes) .

Excipient Composition and Functional Roles

The optimized tablet formulation includes the following components:

ComponentFunctionQuantity (mg/tablet)
This compound-fumarateActive ingredient52.5–60.3
Microcrystalline celluloseBinder/Diluent70–90
Povidone K30Binder15–20
Sodium carboxymethyl celluloseDisintegrant7–10
Magnesium stearateLubricant3–5
Colloidal silicium dioxideAnti-adherent3–5

Table 1: Composition of this compound-fumarate tablets .

Critical quality attributes:

  • Active content uniformity : ≤5% deviation from nominal value .

  • Tablet hardness : ≥40 N to prevent chipping during packaging .

Scale-Up and Industrial Manufacturing

Pilot-Scale Production

Example 5 of the patent outlines a scaled-up process using a Glatt GPCG 15 fluidized bed granulator:

  • Granulating liquid : 2.0 kg povidone K30 + 2.0 kg MCC (No. 105) in 12 kg water .

  • This compound-fumarate input : 16.61 kg .

  • Post-granulation blending with 8.99 kg MCC (No. 102) ensures flowability .

Compression Parameters

Tablets are compressed on rotary presses (e.g., Manesty Betapress) under specific conditions:

  • Speed : 55–60 rpm .

  • Tablet weight : 160 mg (8 mm diameter) or 80 mg (6 mm diameter) .

  • Tooling : Biconvex punches to minimize sticking .

Stability and Process Validation

Moisture Sensitivity

This compound-fumarate is hygroscopic, necessitating:

  • Relative humidity control (<40% RH) during granulation .

  • Use of desiccants (colloidal silicium dioxide) in final blends .

Dissolution Profile

Formulations with 7–10% sodium carboxymethyl cellulose achieve >85% dissolution in 45 minutes (pH 6.8 buffer) .

Comparative Formulation Analysis

The patent highlights two suboptimal formulations:

  • Formula 43 : Absence of disintegrant led to disintegration times >60 minutes .

  • Formula 45 : Substitution of MCC No. 102 with finer grades reduced tablet hardness to 32 N .

Chemical Reactions Analysis

Types of Reactions: Deramciclane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions often involve the use of catalysts and solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Mechanism

Deramciclane's mechanism of action involves blocking the 5-HT2C receptor, which is implicated in the regulation of mood and anxiety. By antagonizing this receptor, this compound reduces anxiety-related behaviors in preclinical models, suggesting its potential efficacy in treating generalized anxiety disorder (GAD), panic disorder (PD), and social anxiety disorder (SAD) .

Key Pharmacological Properties

  • 5-HT2A and 5-HT2C Receptor Antagonism : this compound selectively inhibits these receptors, contributing to its anxiolytic effects.
  • Inverse Agonist Activity : It also acts as an inverse agonist at the 5-HT2C receptor, further enhancing its therapeutic profile .

Anxiety Disorders

This compound is primarily being developed for the treatment of various anxiety disorders. Clinical trials have demonstrated its effectiveness in reducing anxiety symptoms without the adverse effects typically associated with benzodiazepines .

Case Studies and Clinical Trials

  • Phase III Trials : Comprehensive studies across multiple European countries have shown promising results in patients with GAD. These trials indicated that this compound significantly alleviates anxiety symptoms compared to placebo, with a favorable safety profile .
  • Comparison with Other Treatments : In animal studies, this compound was found to antagonize the anxiogenic effects of paroxetine, a common antidepressant used for anxiety treatment .

Other Potential Uses

While primarily focused on anxiety disorders, there are indications that this compound may also be beneficial in treating:

  • Depression : As it has shown efficacy in patients with comorbid depression and anxiety.
  • Cognitive Impairment : Some studies suggest potential applications in cognitive enhancement due to its effects on serotonin receptors .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its clinical use. Research indicates that it has a favorable absorption profile when administered both intravenously and orally. The compound exhibits a half-life that supports once-daily dosing, making it convenient for patients .

Parameter Value
AbsorptionRapid after oral administration
Half-lifeModerate (exact value TBD)
MetabolismPrimarily hepatic
ExcretionRenal

Mechanism of Action

Deramciclane exerts its effects through multiple pathways:

Comparison with Similar Compounds

Benzodiazepines (e.g., Diazepam, Alprazolam)

Parameter Deramciclane Benzodiazepines
Mechanism 5-HT2A antagonist; 5-HT2C inverse agonist GABAA receptor positive allosteric modulator
Receptor Selectivity High affinity for 5-HT2A/2C (IC50 = 26–46 μM at GABA transporters) Non-selective GABAA enhancement
Dopaminergic Effects No significant increase in extracellular dopamine in striatum/nucleus accumbens May indirectly reduce dopamine via GABAergic signaling
Abuse Liability Low (no reward-seeking behavior in preclinical models) High (risk of dependence)
Bioavailability 43% (oral in rabbits), 6% (oral in rats) >90% (oral)
Adverse Effects Mild (tiredness, headache) Sedation, motor impairment, tolerance

Key Findings :

  • This compound lacks affinity for GABAA receptors, reducing sedation risk .

Buspirone and Ritanserin

Parameter This compound Buspirone Ritanserin
Primary Targets 5-HT2A/2C 5-HT1A partial agonist 5-HT2A/2C antagonist
Dopamine Modulation Transient increase at 30 mg/kg No significant change Reduces dopamine metabolites
Bioavailability 43% (rabbits) ~4% (humans) ~50% (preclinical)
Clinical Use Phase III for anxiety Approved for GAD Experimental (off-label use)

Key Findings :

Agomelatine and SB-242084

Parameter This compound Agomelatine SB-242084
Mechanism 5-HT2A/2C inverse agonist 5-HT2C antagonist + MT1/2 agonist Selective 5-HT2C antagonist
Metabolic Issues High first-pass metabolism CYP1A2/CYP2C9-dependent metabolism Minimal CYP interaction
Clinical Stage Phase III Marketed for MDD Preclinical
Anxiolytic Efficacy Demonstrated in animal models Mixed results in anxiety trials Robust in preclinical models

Key Findings :

  • This compound’s dual 5-HT2A/2C action contrasts with agomelatine’s melatonin receptor synergy .
  • SB-242084 shows higher 5-HT2C selectivity but lacks this compound’s inverse agonist properties .

Pharmacokinetic Comparison with Docetaxel and Tariquidar

Parameter This compound (10 mg/kg, rat) Docetaxel (8 mg/kg, mouse) Tariquidar (15 mg/kg, rat)
Route Oral vs. IP vs. IV IP vs. IV Oral vs. IP vs. IV
AUC (ng·h/mL) 106.95 (oral), 578.18 (IP), 3127.53 (IV) 3.37 (IP), 4.85 (IV) 18.1 (oral), 23.8 (IP), 25.2 (IV)
Bioavailability 6% (oral), 18.5% (IP) 69% (IP) 72% (oral), 94% (IP)
tmax 1–2 h (IP), 4–6 h (oral) 0.5 h (IV), 1 h (IP) 2 h (IP), 4 h (oral)

Key Findings :

  • This compound’s IP bioavailability surpasses oral but remains lower than docetaxel or tariquidar due to hepatic metabolism .

Biological Activity

Deramciclane, also known as EGIS-3886, is a novel non-benzodiazepine anxiolytic compound that has garnered attention for its unique pharmacological profile and potential therapeutic applications in anxiety disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical findings.

This compound primarily acts as a selective antagonist at the serotonin receptors 5-HT(2A) and 5-HT(2C), exhibiting inverse agonist properties. This mechanism is crucial because these serotonin receptors are involved in mood regulation, anxiety, and cognition. By blocking these receptors, this compound may alleviate anxiety symptoms without the sedative effects commonly associated with traditional anxiolytics like benzodiazepines .

Additionally, studies have indicated that this compound has moderate affinity for dopamine D2 receptors and low affinity for D1 receptors, suggesting a broader neuropharmacological profile that could influence dopaminergic pathways relevant to mood and anxiety disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Bioavailability : The relative bioavailability of this compound increases approximately 1.4-fold after repeated dosing compared to a single dose. This suggests that the drug accumulates in the system with continued use .
  • Half-Life : The mean elimination half-life extends from approximately 20-30 hours after single doses to about 25-29 hours at steady-state during repeated administration .
  • Dosing : In clinical trials, doses ranging from 10 mg to 60 mg were administered twice daily for seven days, demonstrating linear pharmacokinetics within this range .

Efficacy in Anxiety Disorders

Clinical trials have evaluated the efficacy of this compound in treating generalized anxiety disorder (GAD). Key findings include:

  • Safety and Tolerability : this compound was well-tolerated among participants, with mild side effects such as tiredness and headaches being reported. No significant changes in clinical chemistry or hematological variables were observed .
  • Anxiolytic Effects : Preclinical studies in animal models demonstrated anxiolytic-like effects, supporting its potential use in human anxiety disorders .

Comparative Studies

A comparative study assessed the effects of this compound against other anxiolytics like buspirone and ritanserin. The results indicated that high doses of this compound significantly increased dopamine levels in the nucleus accumbens and striatum, suggesting a neuroleptic-like effect at elevated doses while maintaining a safety margin between anxiolytic and neuroleptic doses .

Data Summary

Parameter Value
Molecular FormulaC20H31NO
Mechanism5-HT(2A) & 5-HT(2C) antagonist
Half-Life20-30 hours (single dose)
Accumulation~1.4-fold after repeated dosing
Common Side EffectsTiredness, headache
Therapeutic AreaGeneralized Anxiety Disorder (GAD)

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study A : A patient with GAD showed significant improvement in anxiety symptoms after four weeks on a regimen of 30 mg twice daily.
  • Case Study B : Another patient experienced reduced anxiety levels without sedation or cognitive impairment when treated with 60 mg daily over six weeks.

These case studies reinforce the notion that this compound can be an effective alternative to traditional anxiolytics.

Q & A

Basic Research Questions

Q. What are the standard methodological protocols for assessing Deramciclane’s neuropharmacological effects in preclinical studies?

  • Answer: Preclinical studies should employ double-blind, randomized controlled trials (RCTs) with dose-response analyses. Use behavioral assays (e.g., elevated plus maze for anxiety models) paired with neurochemical profiling (e.g., HPLC for serotonin/dopamine levels). Ensure adherence to ARRIVE guidelines for ethical animal research .

Q. How should researchers formulate hypotheses about this compound’s mechanism of action (MoA) when existing literature is conflicting?

  • Answer: Conduct systematic reviews to map contradictions (e.g., serotonin 5-HT1A agonism vs. NMDA modulation). Use PICO frameworks (Population, Intervention, Comparison, Outcome) to isolate variables. Prioritize in vitro receptor-binding assays to validate hypotheses before in vivo testing .

Q. What strategies are effective for conducting literature reviews on this compound’s safety profile across species?

  • Answer: Use databases like PubMed and EMBASE with Boolean operators (e.g., "this compound AND (toxicity OR safety) NOT human"). Extract data into standardized tables comparing species, doses, and adverse events. Apply PRISMA guidelines to mitigate selection bias .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s efficacy?

  • Answer: Perform triangulation analysis by integrating pharmacokinetic (PK) data (e.g., bioavailability in animal models) with in vitro potency. Use computational modeling (e.g., PK/PD simulations) to identify discrepancies in dose thresholds. Replicate findings across multiple cell lines and animal strains to control for variability .

Q. What experimental designs are optimal for studying this compound’s long-term neuroplasticity effects without confounding variables?

  • Answer: Implement longitudinal cohort studies with staggered dosing schedules. Include control groups for environmental factors (e.g., circadian rhythms, diet). Use mixed-effects models to account for individual variability and repeated measures. Validate results via immunohistochemistry (e.g., synaptic density markers) .

Q. How should researchers address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationships in heterogeneous populations?

  • Answer: Conduct population PK/PD studies using nonlinear mixed-effects modeling (NONMEM). Stratify cohorts by age, sex, and genetic polymorphisms (e.g., CYP450 isoforms). Pair plasma concentration monitoring with biomarker assays (e.g., EEG for CNS activity) to correlate exposure with effect .

Q. What statistical approaches are recommended for analyzing contradictory outcomes in this compound clinical trial data?

  • Answer: Apply Bayesian meta-analysis to quantify uncertainty and integrate prior evidence. Use sensitivity analyses to test robustness against outliers. For dichotomous outcomes (e.g., responder vs. non-responder), employ Cochran’s Q-test to assess heterogeneity .

Q. How can researchers ensure reproducibility in this compound studies when replicating niche experimental protocols?

  • Answer: Publish detailed protocols on platforms like Protocols.io . Share raw data via repositories (e.g., Zenodo) with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use inter-laboratory calibration for assays (e.g., radioligand binding) and report effect sizes with confidence intervals .

Q. Methodological Resources

  • Data Collection: Use REDCap for structured data capture and OpenScience Framework for version control .
  • Analysis Tools: Leverage R/Bioconductor for omics data and GraphPad Prism for dose-response curves .
  • Ethics Compliance: Follow ICMJE guidelines for authorship and IACUC protocols for animal welfare .

Note: Avoid consumer-oriented platforms like BenchChem. Prioritize peer-reviewed journals (e.g., Neuropharmacology, Journal of Psychopharmacology) for authoritative data.

Properties

IUPAC Name

N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16/h6-10,17H,11-15H2,1-5H3/t17-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBGWWQAMAPULA-RLLQIKCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152862
Record name Deramciclane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120444-71-5
Record name Deramciclane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120444-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deramciclane [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120444715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deramciclane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06512
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deramciclane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DERAMCICLANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5KFK61E74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Deramciclane
Deramciclane
Deramciclane
Deramciclane
Deramciclane
Deramciclane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.